molecular formula C24H22BrN3O4S B2970037 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide CAS No. 400856-82-8

3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide

Cat. No.: B2970037
CAS No.: 400856-82-8
M. Wt: 528.42
InChI Key: KHDAVVWQNWURHQ-UHFFFAOYSA-N
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Description

The compound 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide (hereafter referred to as Compound A) is a thiazolium bromide derivative with a complex substitution pattern. Its structure features:

  • A 4-methoxyphenyl group at position 4 of the thiazole ring.
  • A 2-hydroxy-2-(4-nitrophenyl)ethyl group at position 3.
  • A phenylamino group at position 2.
  • A bromide counterion.

Thiazolium salts are known for diverse applications, including catalysis and bioactivity, due to their electronic versatility and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-3-ium-3-yl]-1-(4-nitrophenyl)ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S.BrH/c1-31-21-13-9-17(10-14-21)22-16-32-24(25-19-5-3-2-4-6-19)26(22)15-23(28)18-7-11-20(12-8-18)27(29)30;/h2-14,16,23,28H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDAVVWQNWURHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=[N+]2CC(C3=CC=C(C=C3)[N+](=O)[O-])O)NC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring and multiple aromatic substituents, which contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H22BrN3O3S
Molecular Weight444.38 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : It exhibits antioxidant activity that may protect cells from oxidative stress.
  • Modulation of Cell Signaling Pathways : The compound can influence signaling pathways related to apoptosis and cell survival.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound across different models:

Anticancer Activity

Research indicates that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM against human cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanism : Apoptosis was induced in cancer cells as evidenced by increased caspase activity and DNA fragmentation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Strains Tested : E. coli, S. aureus.
  • Minimum Inhibitory Concentration (MIC) : MIC values were found to be between 5 to 15 µg/mL, indicating moderate antibacterial activity.

Case Studies

  • Study on Anticancer Effects : A study published in MDPI reported that thiazole derivatives similar to the compound exhibited potent anticancer effects through the induction of apoptosis in cancer cells (IC50 < 20 µM) .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of thiazole compounds against multidrug-resistant bacterial strains, suggesting potential use in treating resistant infections .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of Compound A include:

Compound Name Substituents (Position) Core Structure Key Differences Reference
3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide 4-Methyl (Position 4) Thiazolium bromide Methoxy → Methyl at position 4
2-{[2-(4-Nitrophenyl)-2-oxoethyl]amino}-5-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-3-ium bromide 2-Oxoethylamino (Position 2), Coumarin-derived (Position 5) Thiazolium bromide Hydroxyethyl → Oxoethyl; Chromene substituent
EMAC2060 4-Methoxyphenyl (Thiazole), Hydrazine-carboxamide Thiazole Hydrazine linkage; No thiazolium ion
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones Sulfonylphenyl, Difluorophenyl 1,2,4-Triazole Different heterocycle; Sulfonyl substituents

Substituent Effects

Position 4 Substituents
  • Methoxy (Compound A) vs. Methyl (): Methoxy: Enhances electron density via resonance (+M effect), improving solubility in polar solvents.
Position 3 Substituents
  • 2-Hydroxy-2-(4-nitrophenyl)ethyl (Compound A) vs. The oxo group in the analog may enhance electrophilicity but reduce stability due to keto-enol tautomerism.
Nitro Group Position
  • 4-Nitrophenyl (Compound A) vs. 3-Nitrophenyl () :
    • Para-substitution (Compound A) maximizes electron-withdrawing effects, stabilizing the thiazolium ring.
    • Meta-substitution (e.g., in MAO-B inhibitors from ) may alter steric interactions with enzyme active sites.

Pharmacological Implications

  • MAO-B Inhibition : Nitrophenyl-thiazole hydrazones () exhibit MAO-B inhibition (IC50 ~ 0.5–5 µM), implying Compound A ’s nitro and aromatic groups may confer similar activity.
  • Antiviral Potential: EMAC2060 () with methoxyphenyl-thiazole motifs showed moderate antiviral activity, though yields were lower (likely due to steric hindrance from substituents).

Physical Properties

Property Compound A (Predicted) 4-Methyl Analog () EMAC2060 ()
Melting Point ~160–170°C (estimated) Not reported 169–170°C (similar derivatives)
Solubility Moderate in DMSO Lower (due to methyl) Low (hydrophobic substituents)

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